molecular formula C23H18FNO5S B2916657 (3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114658-81-9

(3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2916657
M. Wt: 439.46
InChI Key: VOLYRRODQHFHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups. It contains a benzothiazinone ring, which is a type of heterocyclic compound . The molecule also has two phenyl rings, one of which is substituted with two methoxy groups and the other with a fluorine atom .


Molecular Structure Analysis

The molecule consists of a benzothiazinone ring attached to a phenyl ring via a methanone group . The phenyl ring is substituted with two methoxy groups at the 3rd and 4th positions, and the benzothiazinone ring is substituted with a fluorophenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For instance, benzothiazinones can participate in reactions such as ring-opening, reduction, and nucleophilic substitution .

Scientific Research Applications

Antitumor Activity

Research has demonstrated the potential of derivatives related to the specified compound in acting as anti-tumor agents. For instance, the synthesis of a highly potent derivative, identified through a hit-to-lead program utilizing solution-phase parallel synthesis, exhibited selective cytotoxicity against a tumorigenic cell line (Hayakawa et al., 2004). This suggests a promising avenue for the development of cancer therapeutics.

Antioxidant Properties

Compounds structurally related to the specified chemical have been synthesized and evaluated for their antioxidant properties. For example, derivatives synthesized from reactions such as bromination and demethylation showed effective antioxidant power when compared against standard antioxidant compounds (Çetinkaya et al., 2012). These findings underscore the potential of such compounds in oxidative stress-related therapeutic applications.

Carbonic Anhydrase Inhibitory Properties

Another area of research interest is the inhibition of human cytosolic carbonic anhydrase II isozyme by derivatives of the specified compound. The synthesized compounds showed varying degrees of inhibitory capacities, suggesting their potential use as leads for novel carbonic anhydrase inhibitors, which are valuable drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Fluorescence and Sensing Applications

The compound's derivatives have also been applied in the development of fluorescent probes for sensing pH and metal cations. The high sensitivity to pH changes and selectivity in metal cations detection highlight the utility of such fluorophores in biological and chemical sensing applications (Tanaka et al., 2001).

Safety And Hazards

While specific safety and hazard information for this compound is not available, similar compounds, such as 4,4’-Difluorobenzophenone, are known to cause skin and eye irritation, and respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment.

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of similar compounds . Additionally, further studies could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO5S/c1-29-19-12-7-15(13-20(19)30-2)23(26)22-14-25(17-10-8-16(24)9-11-17)18-5-3-4-6-21(18)31(22,27)28/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLYRRODQHFHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

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